N-[4-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide
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Overview
Description
N-[4-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide is a complex organic compound that features both imidazole and piperidine moieties. These structural elements are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The imidazole ring is known for its role in biological systems, including enzyme inhibition and receptor binding, while the piperidine ring is a common scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the piperidine derivative, followed by the introduction of the imidazole ring. The final step involves the acylation of the phenyl ring with acetic anhydride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in industrial settings to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The piperidine ring can interact with receptors, modulating their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
N-[4-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide: shares structural similarities with other piperidine and imidazole derivatives.
Piperidine derivatives: Known for their pharmacological activities, including analgesic and antipsychotic effects.
Imidazole derivatives: Known for their roles as enzyme inhibitors and antifungal agents.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to interact with multiple biological targets. This dual functionality can enhance its pharmacological profile and make it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-[4-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13(23)20-16-5-3-15(4-6-16)18(24)22-9-7-14(8-10-22)17-11-19-12-21(17)2/h3-6,11-12,14H,7-10H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOWMKRAMLRWRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CN=CN3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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